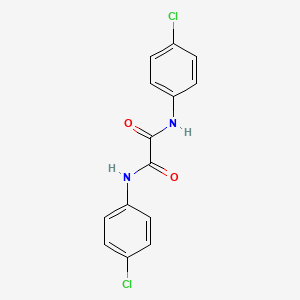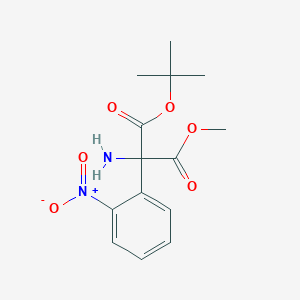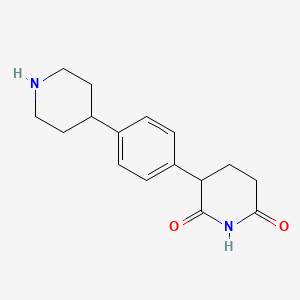
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as a functionalized cereblon ligand, which is crucial in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). These PROTACs are instrumental in targeted protein degradation, a promising approach in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with phenyl compounds under specific conditions. One common method includes the use of peptide coupling reactions due to the presence of an amine group in the compound. This allows for rapid conjugation with carboxyl linkers .
Industrial Production Methods
Industrial production of this compound often involves large-scale peptide coupling reactions. The process is optimized to ensure high yield and purity, with reaction conditions carefully controlled to maintain the integrity of the compound. The storage conditions for the compound are typically between 2-8°C to preserve its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Used in the production of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The compound exerts its effects by acting as a cereblon ligand. Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for degrading unwanted proteins in the cell. By binding to cereblon, 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione facilitates the recruitment of target proteins to the proteasome, leading to their degradation. This mechanism is the basis for its use in PROTACs, which are designed to selectively degrade disease-causing proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluoro-4-piperidin-4-ylphenylamino)piperidine-2,6-dione: Similar in structure but contains a fluorine atom, which can affect its reactivity and binding properties.
3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione: Contains a hydroxymethyl group, which can influence its solubility and interaction with other molecules.
Uniqueness
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione is unique due to its specific structure that allows for rapid conjugation with carboxyl linkers and its role as a cereblon ligand. This makes it particularly valuable in the development of PROTACs for targeted protein degradation .
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12/h1-4,12,14,17H,5-10H2,(H,18,19,20) |
InChI-Schlüssel |
GUOOMEBKSXTZMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


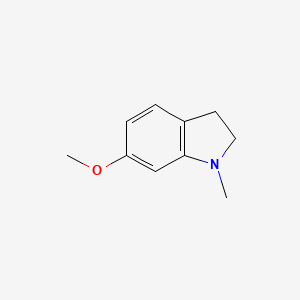
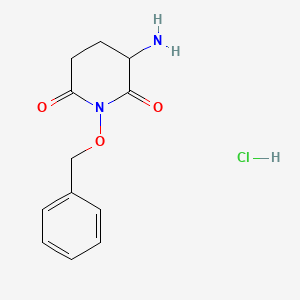
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)

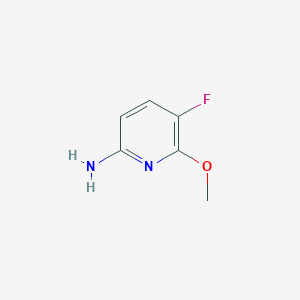
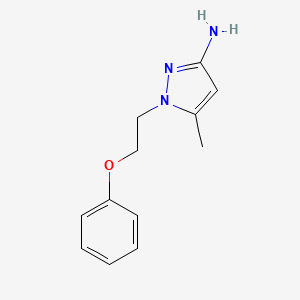
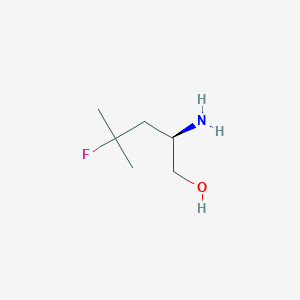
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)

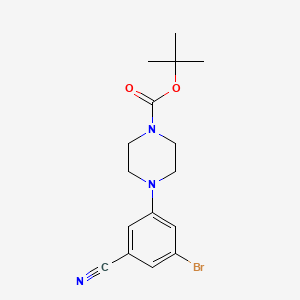

![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)
